![molecular formula C19H22F3N5O2S B2560033 3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1226440-85-2](/img/structure/B2560033.png)
3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H22F3N5O2S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Background : Researchers have synthesized a library of substituted derivatives of this compound and evaluated their cytotoxic activity against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
- Findings : Compound 10ec displayed potent cytotoxicity against BT-474 cancer cells (IC50 = 0.99 ± 0.01 μM). It induced apoptosis in BT-474 cells and inhibited colony formation. In silico studies suggest that it binds to the colchicine binding site of tubulin .
- Mechanism : Compound 10ec was evaluated for its ability to inhibit tubulin polymerization. It disrupts microtubule assembly, which is crucial for cell division and migration .
- Evidence : Detailed biological studies, including acridine orange/ethidium bromide staining, DAPI staining, and annexin V-FITC/propidium iodide staining, confirmed that compound 10ec induces apoptosis in BT-474 cells .
- In Silico Predictions : Sulfonyl piperazine-integrated triazole conjugates, including this compound, exhibit drug-like properties. Molecular modeling studies support their potential as drug candidates .
- Related Research : Similar CA-4 analogues and indoles have shown inhibitory effects on tubulin polymerization. Researchers designed and synthesized N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
Anticancer Activity
Tubulin Polymerization Inhibition
Apoptosis Induction
Drug-Like Properties
Antiproliferative Effects
properties
IUPAC Name |
3-pyrrolidin-1-yl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2S/c20-19(21,22)15-5-1-2-6-16(15)30(28,29)27-13-11-26(12-14-27)18-8-7-17(23-24-18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSYPUSRKHHJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.